3-Methoxy-N-(trimethylsilyl)benzamide
Description
Significance of Organosilicon Compounds in Contemporary Organic Synthesis
Organosilicon compounds play a crucial role as essential building blocks and valuable organic molecules in various materials. researchgate.net They are extensively utilized as synthetic intermediates in chemical synthesis processes. researchgate.net The unique properties of the silicon atom, such as its larger atomic size, lower electronegativity compared to carbon, and the ability to form strong bonds with oxygen, contribute to the diverse applications of organosilicon compounds. encyclopedia.pubias.ac.in
One of the most significant applications of organosilicon compounds is their use as protecting groups for various functional groups, particularly alcohols. fiveable.menumberanalytics.com Silyl (B83357) ethers, formed by the reaction of an alcohol with a silyl halide, are stable under a wide range of reaction conditions but can be selectively removed under mild conditions, making them ideal for multi-step syntheses. fiveable.mewikipedia.org Common silyl ethers include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers. wikipedia.org
Beyond their role as protecting groups, organosilicon compounds are instrumental in a variety of carbon-carbon bond-forming reactions. For instance, silyl enol ethers are important intermediates that act as enolate equivalents in reactions like the Mukaiyama aldol (B89426) addition. wikipedia.org The stability and ease of handling of silyl enol ethers compared to their enolate counterparts make them highly valuable in synthesis. wikipedia.org Furthermore, the β-silicon effect describes the stabilizing effect of a silicon atom on a carbocation at the β-position, which has significant implications for reaction mechanisms and stereochemical control. encyclopedia.pub
The versatility of organosilicon compounds extends to their application as reagents for a wide array of chemical transformations, including reductions and alkylations. shinetsusilicone-global.com The distinct electronic and steric properties conferred by the silicon atom enable unique reactivity patterns that are not achievable with their carbon-based analogs. rsc.org
| Property of Silicon | Consequence in Organic Synthesis |
| Strong Si-O bond | Driving force for reactions like the Brook rearrangement and Peterson olefination. encyclopedia.pub |
| Larger atomic size than carbon | Reduced steric hindrance and unique stereoelectronic effects. ias.ac.in |
| Lower electronegativity than carbon | Polarization of Si-C and Si-X bonds, leading to enhanced reactivity. acs.org |
| Availability of d-orbitals | Potential for hypervalent silicon intermediates. libretexts.org |
Overview of N-Silylated Amides in Research Contexts
N-silylated amides, also known as silylamides, are a class of organosilicon compounds where a silyl group is attached to the nitrogen atom of an amide. This silylation modifies the electronic and steric properties of the amide functional group, leading to unique reactivity. rsc.org The silicon-nitrogen (Si-N) bond in N-silylated amides is kinetically labile and can be easily cleaved, often by hydrolysis, to regenerate the parent amide. rsc.orgacs.org This feature makes them valuable as activated amide equivalents or as intermediates for various chemical transformations.
The synthesis of N-silylated amides can be achieved through several methods, including the dehydrocoupling of amides with silanes and the reaction of amides with silylating agents such as trimethylsilyl chloride in the presence of a base. rsc.org The resulting N-silylated amides exhibit altered reactivity compared to their non-silylated counterparts. For example, the silyl group can act as a temporary protecting group for the N-H bond of primary and secondary amides, allowing for selective reactions at other sites of the molecule. ias.ac.in
In the realm of synthetic chemistry, N-silylated amides serve as versatile synthons. rsc.org They can be used in C-N and C-C bond-forming reactions. rsc.org The distinct electronic properties of N-silyl amines, N-silyl imines, and N-silyl enamines result in complementary reactivity to that of their parent non-silyl variants. rsc.org For instance, N,N-bis(silyl)enamines have been shown to react with various electrophiles, providing a route to substituted 2-aza-1,3-butadienes and pyridines. acs.org
The application of N-silylated amides also extends to peptide synthesis, where they can facilitate the formation of amide bonds. researchgate.net The activation of the amide nitrogen through silylation can enhance its nucleophilicity or modify its reactivity in coupling reactions.
| Type of N-Silylated Compound | Synthetic Application |
| N-Silylamines | Substrates in C-N and C-C bond-forming reactions. rsc.org |
| N-Silyl imines | Used in enantioselective synthesis. researchgate.net |
| N-Silyl enamines | Intermediates in the synthesis of N-heterocycles. nih.gov |
Specific Research Focus on 3-Methoxy-N-(trimethylsilyl)benzamide within the Benzamide (B126) Class
Within the broader class of silylated benzamides, this compound represents a specific derivative of 3-methoxybenzamide (B147233). sigmaaldrich.com Benzamides, in general, are organic compounds containing a carboxamido substituent attached to a benzene (B151609) ring. drugbank.com The methoxy (B1213986) group at the 3-position of the benzene ring in 3-methoxybenzamide can influence the electronic properties of the aromatic system and the reactivity of the amide group.
The silylation of 3-methoxybenzamide to form this compound would involve the replacement of the hydrogen atom on the amide nitrogen with a trimethylsilyl group. This transformation would be expected to increase the solubility of the compound in nonpolar organic solvents and modify its reactivity in a manner consistent with other N-silylated amides.
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical behavior can be inferred from the principles of N-silylated amides. It is anticipated that this compound could serve as an intermediate in the synthesis of more complex molecules. The trimethylsilyl group could act as a protecting group for the amide nitrogen, allowing for selective functionalization of the aromatic ring or the methoxy group. Subsequently, the facile cleavage of the Si-N bond would regenerate the amide functionality.
The synthesis of N-silylated benzamidines, which are structurally related to N-silylated benzamides, has been explored, and these compounds have been shown to be versatile building blocks in main-group and coordination chemistry. researchgate.net This suggests that N-silylated benzamides like this compound could also possess interesting and synthetically useful properties that warrant further investigation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61511-54-4 |
|---|---|
Molecular Formula |
C11H17NO2Si |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-methoxy-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C11H17NO2Si/c1-14-10-7-5-6-9(8-10)11(13)12-15(2,3)4/h5-8H,1-4H3,(H,12,13) |
InChI Key |
TZOQSNRNBFOTIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N[Si](C)(C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Methoxy N Trimethylsilyl Benzamide
Reactivity at the N-Trimethylsilyl Moiety
The N-Si bond in silylated amides is susceptible to cleavage and can participate in molecular rearrangements. Furthermore, the trimethylsilyl (B98337) (TMS) group's ability to be selectively introduced and removed makes it a valuable protecting group in organic synthesis.
The bond between nitrogen and silicon in N-silylated amides is labile and can be cleaved under various conditions, most notably through hydrolysis and reaction with electrophiles like acid chlorides. acs.org This reactivity is fundamental to the role of the TMS group as a protecting agent.
Hydrolysis is a common pathway for N-Si bond cleavage. In the presence of water, the bond is readily broken to regenerate the parent amide (3-methoxybenzamide) and form trimethylsilanol, which typically dimerizes to hexamethyldisiloxane. wikipedia.org The reaction is often facilitated by mild acidic or basic conditions.
Another significant cleavage reaction occurs with acylating agents. For instance, the reaction of an N-silylated amide with an acid chloride results in the cleavage of the N-Si bond and the formation of an imide, along with trimethylsilyl chloride. acs.org This process provides a synthetic route to N-acylamides that can be challenging to access through direct acylation of amides.
Table 1: Selected Reagents for N-Si Bond Cleavage in Silylated Amides
| Reagent Class | Specific Reagent Example | Product from 3-Methoxy-N-(trimethylsilyl)benzamide | Byproduct |
|---|---|---|---|
| Protic Solvents | Water (H₂O), Methanol (CH₃OH) | 3-Methoxybenzamide (B147233) | Hexamethyldisiloxane |
| Fluoride (B91410) Sources | Tetrabutylammonium (B224687) fluoride (TBAF) | 3-Methoxybenzamide | Trimethylsilyl fluoride, TBAF salt |
| Mineral Acids | Hydrochloric acid (HCl) | 3-Methoxybenzamide | Trimethylsilyl chloride |
This table presents generalized cleavage reactions applicable to N-silylated amides.
Sigmatropic rearrangements are pericyclic reactions where one sigma bond is changed to another in an intramolecular process. wikipedia.org In the context of silylated amides, a specific type of rearrangement known as a dyotropic rearrangement has been investigated. chem-station.com A dyotropic rearrangement involves the simultaneous intramolecular migration of two sigma bonds. nih.govacs.org
Computational and experimental studies on certain N-(α-silyl)allyl amides have shown a two-step process involving sequential nih.govdocumentsdelivered.com-silyl and nih.govdocumentsdelivered.com-hydrogen shifts. nih.govacs.org This stepwise dyotropic rearrangement proceeds through a 1,3-dipolar azomethine ylide intermediate. nih.gov While this transformation has been documented for α-silylated allylic systems, its direct applicability to N-silylated benzamides like this compound is not extensively reported in the literature. However, the mechanistic principles highlight a potential, albeit likely high-energy, reaction pathway for intramolecular group transfer. The process is a formal 10-electron double sigmatropic rearrangement. nih.govacs.org
In organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. tcichemicals.com The trimethylsilyl (TMS) group is a widely used protecting group for various functionalities, including alcohols, amines, and amides. wikipedia.orggelest.com
For an amide, the N-H proton is weakly acidic and can interfere with base-catalyzed reactions. By replacing this proton with a bulky and chemically inert TMS group, the nucleophilicity and acidity of the nitrogen are suppressed. wikipedia.org This allows for transformations at other sites of the molecule that would otherwise be incompatible with a free N-H group.
The utility of the TMS group is enhanced by its straightforward installation and removal. Silylation of the parent amide can be achieved using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) or with stronger silylating agents like bis(trimethylsilyl)acetamide (BSA). gelest.com As discussed in section 3.1.1, the subsequent deprotection (cleavage) is typically accomplished under mild conditions, such as treatment with a fluoride source (e.g., TBAF) or through simple hydrolysis, ensuring the integrity of the rest of the molecule. tcichemicals.comacs.org
Transformations of the Amide Linkage
The amide bond itself is a robust functional group, but its reactivity can be modulated by the N-trimethylsilyl substituent, enabling specific transformations.
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. byjus.com In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling a leaving group. masterorganicchemistry.com
Amides are generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution because the amide anion (R₂N⁻) is a very poor leaving group. youtube.com The presence of an N-silyl group can potentially alter this reactivity. Silylation can increase the electrophilicity of the carbonyl carbon, although the primary effect is on the leaving group potential. While direct substitution where the silylated amine acts as the leaving group is still unfavorable, the silyl (B83357) group can participate in reactions that ultimately transform the amide. For example, under certain conditions, the silylated amide can be converted to other functional groups via activation of the carbonyl oxygen by the silicon atom, facilitating subsequent reactions.
The formation of amide bonds, a cornerstone of peptide synthesis and many other areas of organic chemistry, often involves the activation of a carboxylic acid to react with an amine. wikipedia.org Silylated intermediates play a crucial role in modern coupling protocols. researchgate.net
In one strategy, an amine can be transiently protected by silylation before being coupled with an activated carboxylic acid. chemrxiv.org Alternatively, a carboxylic acid can be converted to a silyl ester, which is a more reactive intermediate for amide bond formation. researchgate.net
N-silylated amides like this compound can also be precursors in transamidation reactions. For instance, heating a primary amide with an amine in the presence of trimethylsilyl chloride can facilitate the exchange of the amine component, forming a new secondary or tertiary amide. researchgate.net In this context, this compound could be considered an activated form of 3-methoxybenzamide, potentially reacting with other amines to form different amides.
Table 2: Common Coupling Agents Used in Amide Synthesis
| Coupling Agent Class | Specific Reagent Example | Mechanism of Action |
|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Activates carboxylic acid by forming an O-acylisourea intermediate. wikipedia.org |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester intermediate with the carboxylic acid. |
| Silanes | Tetramethoxysilane | Acts as a coupling agent for direct amidation of carboxylic acids and amines. rsc.org |
This table lists general coupling agents relevant to amide bond formation.
Reactivity of the Methoxy-Substituted Aromatic Ring
The methoxy (B1213986) group on the benzamide (B126) ring is a powerful ortho-, para-directing group, activating the aromatic ring towards electrophilic substitution and directing metallation for C-H functionalization.
The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for the synthesis of complex molecules. In the context of methoxybenzamides, the amide group can act as a directing group to guide transition metal catalysts to specific C-H bonds, often in concert with the directing effect of the methoxy group.
Rhodium(III)-catalyzed asymmetric C-H activation of N-methoxybenzamides with quinones has been developed to produce chiral tricyclic hydrophenanthridinone scaffolds with high yields and enantioselectivities. acs.orgresearchgate.netnih.govacs.org This transformation highlights the utility of the N-methoxyamide as a directing group in achieving site-selective C-H activation. Similarly, rhodium(III)-catalyzed sequential C-H activation and cyclization of N-methoxyarylamides with 3-diazooxindoles provides a route to isochromenoindolones. sci-hub.se
Palladium-catalyzed C-H functionalization reactions are also prevalent. For instance, palladium-catalyzed direct C-H silylation of benzamides has been achieved with the aid of an 8-aminoquinoline (B160924) directing group. nih.gov The N-methoxybenzamide moiety itself has been described as a versatile directing group for palladium-, rhodium-, and ruthenium-catalyzed C-H bond activations. researchgate.net
Iron-catalyzed C-H functionalization offers a more sustainable and cost-effective alternative. Iron catalysts have been employed for the C-H functionalization of indoles with α-aryl-α-diazoesters. nankai.edu.cn Furthermore, chelation-assisted iron-catalyzed C-H activations have been explored, demonstrating the potential of this earth-abundant metal. nih.gov
| Catalyst System | Reactants | Product Type | Reference |
| Chiral CpRh(III) | N-methoxybenzamides, Quinones | Chiral tricyclic hydrophenanthridinones | acs.orgresearchgate.netnih.govacs.org |
| [Cp*RhCl2]2 | N-methoxyarylamides, 3-Diazooxindoles | Isochromenoindolones | sci-hub.se |
| Palladium | Benzamides, Disilanes | Organosilanes | nih.gov |
| Iron | Indoles, α-Aryl-α-diazoesters | α-Aryl-α-indolylacetates | nankai.edu.cn |
The trimethylsilyl group ortho to a suitable leaving group, such as a triflate, on an aromatic ring is a well-established precursor for the generation of arynes under mild, fluoride-induced conditions. The resulting highly reactive aryne intermediate can then be trapped by a variety of nucleophiles. The methoxy substituent on the aryne influences the regioselectivity of the nucleophilic addition.
The generation of 3-methoxybenzyne from a corresponding silylaryl triflate precursor allows for chemoselective reactions. For instance, in the presence of both a nucleophile (like imidazole) and a pericyclic reaction partner (like furan), 3-methoxybenzyne preferentially undergoes nucleophilic addition. nih.gov This is in contrast to 3-silylbenzyne, which favors pericyclic reactions. This divergent reactivity highlights the electronic influence of the methoxy group on the aryne intermediate.
The synthesis of ortho-(trimethylsilyl)aryl triflate precursors for 3-haloarynes has been developed, which allows for the selective generation of these reactive intermediates. researchgate.netnih.gov These precursors can be applied to the synthesis of various heterocycles. The trapping of arynes generated from silyl triflate precursors with silyl ethers has also been mechanistically studied. rsc.org
| Aryne Precursor | Reaction Partner(s) | Major Product Type | Key Observation |
| 3-Methoxybenzyne precursor | Imidazole and Furan | Nucleophilic addition product | High chemoselectivity for nucleophilic addition over pericyclic reaction. nih.gov |
| ortho-(Trimethylsilyl)aryl triflates for 3-haloarynes | Various arynophiles | Heterocycles | Selective generation of 3-haloarynes. researchgate.netnih.gov |
| Benzyne precursors | Silyl ethers | Si-O insertion products | Mechanistic insights into the trapping of arynes. rsc.org |
Mechanistic Studies of Silylation Reactions and Related Transformations
Understanding the mechanisms of silylation and subsequent reactions is crucial for controlling the outcome and optimizing reaction conditions.
Nucleophilic substitution at a silicon center is a fundamental process in the silylation of amides. Unlike carbon, silicon can readily accommodate a pentacoordinate intermediate, leading to different mechanistic possibilities. The silylation of amides, like other functional groups, can proceed through mechanisms analogous to SN2 and SN1 reactions at carbon, termed SN2-Si and SN1-Si, respectively.
The SN2-Si mechanism is a bimolecular process involving the attack of a nucleophile on the silicon atom, leading to a trigonal bipyramidal transition state or intermediate. unishivaji.ac.in This is a concerted process where the bond to the nucleophile forms as the bond to the leaving group breaks. The stereochemistry at the silicon center is typically inverted.
An SN1-Si mechanism, which is less common, would involve the unimolecular dissociation of the leaving group to form a transient, highly reactive silicenium ion (R3Si+), which is then captured by the nucleophile.
The silylation of organic compounds generally proceeds via an SN2-Si mechanism. unishivaji.ac.in The reactivity of silylating agents is influenced by the nature of the leaving group and the substituents on the silicon atom. For silylated amides, the carbonyl group at the nitrogen atom weakens the (p-d)π interaction between nitrogen and silicon, facilitating nucleophilic attack at the silicon atom. unishivaji.ac.in
Catalysts and solvents play a pivotal role in directing the regioselectivity and efficiency of reactions involving this compound and related compounds.
Iron catalysts, including simple salts like FeCl2, have emerged as inexpensive and environmentally benign catalysts for a variety of organic transformations, including C-H functionalization. researchgate.net Iron-catalyzed C-H functionalization can proceed through various mechanisms, including those involving carbene-transfer reactions. mdpi.com The development of designed iron catalysts has enabled the allylic C-H functionalization of simple olefins. nih.gov In the context of methoxy-substituted aromatics, iron catalysts can influence the site of C-H activation.
Solvents can have a profound effect on the course of a reaction. In the silylation of acid chlorides with LiHMDS, the solvent controls whether the final product is a primary amide or an imide. rsc.orgresearchgate.net Polar solvents like dichloroethane (DCE) facilitate the cleavage of both nitrogen-silicon bonds in the N,N-bis(trimethylsilyl)benzamide intermediate to yield the primary amide. In contrast, non-polar solvents like dioxane favor a pathway leading to the imide. rsc.orgresearchgate.net
Solvent effects are also critical in controlling the regioselectivity of other reactions. For instance, in the ruthenium-catalyzed oxidative C-H bond olefination of N-methoxybenzamides, the choice of solvent (MeOH vs. CF3CH2OH) determines the type of product formed. acs.org Additives can also dramatically influence regioselectivity, as seen in the cobalt-catalyzed hydrosilylation of alkynes, where different additives can reverse the regioselectivity of the reaction. chinesechemsoc.org
| Reaction | Catalyst/Solvent/Additive | Effect | Reference |
| Amidation of Aroyl Chlorides | Dioxane vs. Dichloroethane | Controls formation of imide vs. primary amide | rsc.orgresearchgate.net |
| Ru-catalyzed C-H Olefination of N-methoxybenzamides | MeOH vs. CF3CH2OH | Determines the type of product | acs.org |
| Co-catalyzed Alkyne Hydrosilylation | AliBu3 vs. NaBArF | Reverses the regioselectivity | chinesechemsoc.org |
Aggregate Structure and Reactivity Relationships of Organolithium Reagents in Benzamide Chemistry
The reactivity of organolithium reagents is intricately linked to their solution structure, where they commonly exist as aggregates such as dimers, tetramers, or higher-order oligomers. nih.govsaylor.orgnumberanalytics.com This aggregation state is influenced by several factors including the nature of the organolithium reagent, the solvent, and the presence of any coordinating ligands. saylor.orgnumberanalytics.com The degree of aggregation plays a crucial role in the nucleophilicity and basicity of the reagent, and consequently, its reactivity towards substrates like this compound.
In the context of benzamide chemistry, the interaction with an organolithium reagent often proceeds via a directed ortho-metalation (DoM) mechanism. wikipedia.org This process involves the coordination of the lithium atom to a heteroatom-containing directing metalation group (DMG) on the aromatic ring, which facilitates the deprotonation of a proximate ortho-hydrogen. wikipedia.org For this compound, both the amide and the methoxy functionalities can potentially act as DMGs. The N-(trimethylsilyl)amide group, in particular, is a powerful DMG, often promoting efficient ortho-lithiation.
The initial step in the reaction mechanism involves the interaction of the aggregated organolithium species with the benzamide. This can lead to the formation of mixed aggregates, where the benzamide substrate is incorporated into the organolithium cluster. nih.govresearchgate.net The formation of these mixed aggregates can alter the reactivity of the organolithium reagent and influence the regioselectivity of the metalation. researchgate.net
Detailed Research Findings:
While specific studies on the aggregate structure and reactivity of organolithium reagents with this compound are not extensively documented, a wealth of information from related systems provides significant insights. The N-silyl group in the benzamide is known to enhance the acidity of the ortho-protons, facilitating their removal by the organolithium base.
Investigations into the ortho-lithiation of tertiary benzamides have shown that the choice of the organolithium reagent and reaction conditions can significantly impact the outcome. lookchem.com For instance, the use of n-butyllithium (n-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down the n-BuLi aggregates into more reactive monomers or dimers, thereby enhancing the rate of metalation. saylor.org
The reaction of N,N-diethylbenzamide with sec-BuLi/TMEDA at low temperatures leads to the formation of the corresponding ortho-lithiated species. lookchem.com This intermediate can then be trapped with various electrophiles to yield ortho-substituted products. lookchem.com Similarly, the N-silyl group in this compound is expected to activate the molecule towards ortho-lithiation. The 3-methoxy group, while also a DMG, is generally considered to be a weaker directing group than the amide functionality. wikipedia.org Therefore, lithiation is anticipated to occur predominantly at the position ortho to the amide group.
The table below summarizes the expected outcomes of the ortho-lithiation of a model N-silyl benzamide followed by reaction with various electrophiles, based on established reactivity patterns of related compounds.
| Organolithium Reagent | Solvent/Additive | Electrophile (E+) | Expected Product |
| n-BuLi | THF/TMEDA | D₂O | 2-Deuterio-N-(trimethylsilyl)benzamide |
| sec-BuLi | THF/TMEDA | CH₃I | 2-Methyl-N-(trimethylsilyl)benzamide |
| t-BuLi | Hexane (B92381)/TMEDA | (CH₃)₃SiCl | 2-(Trimethylsilyl)-N-(trimethylsilyl)benzamide |
| n-BuLi | Diethyl ether | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-N-(trimethylsilyl)benzamide |
The following table illustrates the influence of the organolithium reagent's aggregation state on its reactivity. The data is generalized from studies on various organolithium reagents.
| Organolithium Reagent | Typical Aggregation State (in hydrocarbon solvent) | Effect of Additive (e.g., TMEDA) | Relative Reactivity |
| n-BuLi | Hexamer | Deaggregation to dimers/monomers | Moderate |
| sec-BuLi | Tetramer | Deaggregation | High |
| t-BuLi | Tetramer | Deaggregation | Very High |
| MeLi | Tetramer | Deaggregation | Low |
The mechanistic pathway for the reaction of this compound with an organolithium reagent (RLi) likely involves the initial formation of a complex between the benzamide and the RLi aggregate. Subsequent intramolecular deprotonation at the C2 position would lead to a lithiated intermediate. The stability and reactivity of this intermediate are influenced by the coordination of the lithium atom to both the amide oxygen and the nitrogen of the N-silyl group. This chelation helps to stabilize the ortho-lithiated species, allowing for subsequent reactions with a wide range of electrophiles. nih.gov
Spectroscopic and Advanced Characterization for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework and the connectivity of atoms. For 3-Methoxy-N-(trimethylsilyl)benzamide, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the molecule's structure.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms present in a molecule. In the case of this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the trimethylsilyl (B98337) (TMS) group protons.
The aromatic region of the spectrum is dictated by the substitution pattern of the benzene (B151609) ring. The protons on the ring, influenced by the methoxy and the N-silylamide groups, typically appear as a complex multiplet. Based on analogous structures like N-methoxy-N-methyl benzamides, the aromatic protons are expected to resonate in the downfield region, generally between δ 7.0 and 7.8 ppm. niscpr.res.in
The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet further upfield, typically around δ 3.8 ppm. The nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group will also produce a strong, sharp singlet, characteristically appearing in the upfield region of the spectrum, usually between δ 0.0 and 0.5 ppm. This upfield shift is a hallmark of silicon-bound methyl groups.
A predicted ¹H NMR data table for this compound is presented below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.5 | Multiplet | 4H | Aromatic Protons (Ar-H) |
| ~ 3.85 | Singlet | 3H | Methoxy Protons (-OCH₃) |
| ~ 0.3 | Singlet | 9H | Trimethylsilyl Protons (-Si(CH₃)₃) |
Note: The exact chemical shifts and multiplicities for the aromatic protons can vary depending on the solvent and spectrometer frequency.
Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton.
The spectrum would show signals for the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, and the carbons of the trimethylsilyl group. The carbonyl carbon is typically the most deshielded, appearing significantly downfield, often in the range of δ 165-175 ppm. The aromatic carbons will resonate between δ 110 and 160 ppm. chemicalbook.com The carbon attached to the methoxy group (C-3) will be found at the lower end of this range, while the ipso-carbon attached to the amide group will be at the higher end. The methoxy carbon itself will produce a signal around δ 55 ppm. The three equivalent methyl carbons of the trimethylsilyl group will give a sharp signal at the most upfield region of the spectrum, typically between δ 0 and 5 ppm.
Below is a table of predicted ¹³C NMR chemical shifts for this compound, based on data for 3-methoxybenzamide (B147233). chemicalbook.com
| Chemical Shift (δ) ppm | Assignment |
| ~ 170 | Carbonyl Carbon (C=O) |
| ~ 160 | Aromatic C3 (-OCH₃) |
| ~ 135 | Aromatic C1 (ipso-C) |
| ~ 129 | Aromatic C5 |
| ~ 118 | Aromatic C6 |
| ~ 117 | Aromatic C4 |
| ~ 112 | Aromatic C2 |
| ~ 55 | Methoxy Carbon (-OCH₃) |
| ~ 1 | Trimethylsilyl Carbons (-Si(CH₃)₃) |
Silicon-29 NMR (²⁹Si NMR) is a specialized technique that is highly effective for characterizing organosilicon compounds. huji.ac.il The ²⁹Si nucleus is NMR-active (spin ½), and its chemical shift is very sensitive to the electronic environment around the silicon atom. This makes ²⁹Si NMR an invaluable tool for confirming the presence and nature of the silyl (B83357) group in this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₁H₁₇NO₂Si, the exact mass can be calculated.
Molecular Formula: C₁₁H₁₇NO₂Si
Calculated Monoisotopic Mass: 223.10285 u
An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or an appropriate alternative, would be expected to show a molecular ion peak (or a protonated molecule [M+H]⁺) that corresponds very closely to this calculated value (e.g., within 5 ppm). This accurate mass measurement provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is widely used to identify and quantify components within a sample, making it an excellent method for assessing the purity of this compound and confirming its identity.
In a typical GC-MS analysis, the compound would be vaporized and passed through a GC column, where it is separated from any impurities. The retention time in the GC provides a characteristic identifier for the compound under specific analytical conditions. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented.
The resulting mass spectrum will show a molecular ion peak (M⁺) at m/z 223, confirming the molecular weight. Additionally, a characteristic fragmentation pattern will be observed. Key fragmentation pathways for trimethylsilylated compounds often involve the loss of a methyl group or the cleavage of the Si-N bond. nih.gov Expected characteristic fragment ions for this compound would include:
| m/z | Fragment |
| 223 | [M]⁺ (Molecular Ion) |
| 208 | [M - CH₃]⁺ |
| 135 | [CH₃OC₆H₄CO]⁺ (3-Methoxybenzoyl cation) |
| 73 | [(CH₃)₃Si]⁺ (Trimethylsilyl cation) |
The presence of these specific fragments in the mass spectrum, coupled with the GC retention time, provides robust confirmation of the structure and purity of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within a molecule. In the structural analysis of this compound, IR spectroscopy provides critical data for confirming the presence of key chemical bonds and functional moieties. The vibrational frequencies of bonds within the molecule are sensitive to their environment, allowing for the elucidation of its structure.
The IR spectrum of a primary amide, such as benzamide (B126), typically displays characteristic absorption bands. ias.ac.innist.gov For instance, the carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and recognizable absorptions, generally appearing in the region of 1650-1700 cm⁻¹. ias.ac.in The N-H bending vibration, or Amide II band, is also prominent. However, in N-silylated amides like this compound, the replacement of the amide proton with a trimethylsilyl group leads to the disappearance of N-H related bands and the appearance of new bands associated with the Si-N and Si-C bonds.
The introduction of the trimethylsilyl group significantly alters the electronic structure of the amide. The silicon atom can engage in (p-d)π bonding with the nitrogen lone pair, which can influence the C=O and C-N bond orders and their corresponding vibrational frequencies. Research on related silylated compounds indicates that the Si-N stretching vibration is a key diagnostic peak, though its position can vary. Additionally, characteristic absorptions for the trimethylsilyl group, such as the symmetric and asymmetric C-H stretching and bending of the methyl groups, and the Si-C stretching vibrations, are expected.
The methoxy group on the benzoyl moiety will also exhibit characteristic absorptions, primarily the C-O stretching vibrations. Based on analogous structures like 3,4,5-trimethoxybenzamide, these can be expected in the fingerprint region of the spectrum. nist.gov A table of expected characteristic IR absorption bands for this compound is presented below, compiled from data on similar amides and organosilicon compounds. ias.ac.inchemicalbook.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch (Amide I) | 1630 - 1680 |
| Aromatic C=C | Stretch | 1580 - 1600 and 1450 - 1500 |
| C-N | Stretch | 1350 - 1400 |
| Aryl-O-CH₃ | Asymmetric Stretch | ~1260 |
| Aryl-O-CH₃ | Symmetric Stretch | ~1040 |
| Si-N | Stretch | 900 - 1000 |
| Si(CH₃)₃ | Symmetric CH₃ deformation | ~1250 |
| Si(CH₃)₃ | Si-C Stretch | 750 - 860 |
This interactive table summarizes the expected key IR absorption bands for this compound based on data from related compounds.
X-ray Crystallography for Solid-State Structural Determination (e.g., of related silylated amide complexes)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not prominently reported, extensive crystallographic studies have been conducted on related silylated amide complexes, particularly metal complexes of bis(trimethylsilyl)amides. researchgate.netresearchgate.netacs.org These studies provide valuable insights into the steric and electronic properties of the N-SiMe₃ moiety and how it influences molecular geometry.
In numerous crystal structures of metal bis(trimethylsilyl)amide complexes, the ligand [N(SiMe₃)₂]⁻ demonstrates the significant steric bulk of the trimethylsilyl groups. researchgate.net This steric hindrance often dictates the coordination number and geometry of the metal center. For instance, in many lanthanide tris[bis(trimethylsilyl)amido] complexes, the coordination geometry around the metal is trigonal pyramidal, a distortion from a planar geometry that is attributed to both steric crowding and potential agostic interactions between the metal center and methyl groups of the ligand. researchgate.netacs.org
The structural parameters of the N-silylamide fragment in these complexes are of particular interest. The Si-N bond lengths and the Si-N-Si bond angle are indicative of the electronic environment around the nitrogen atom. A wider Si-N-Si angle can suggest a greater degree of s-character in the nitrogen's bonding orbitals and potential (p-d)π interaction between nitrogen and silicon.
Key structural findings from X-ray crystallographic studies of related metal-silylamide complexes include:
Coordination Geometries: The bulky nature of trimethylsilyl groups often results in low coordination numbers for the central atom. researchgate.net
Bond Lengths and Angles: The Si-N and M-N (where M is a metal) bond lengths provide direct information about the bonding characteristics. For example, in [Sm{N(SiMe₃)₂}₃], the Sm-N bond length is approximately 2.284 Å. researchgate.net
Agostic Interactions: In some structures, close contacts between a metal center and a C-H bond of a trimethylsilyl group have been observed, suggesting stabilizing agostic interactions. researchgate.netacs.org
The table below presents representative crystallographic data for a related silylated amide complex, tris[bis(trimethylsilyl)amido]samarium(III), which illustrates the typical structural features determined by X-ray diffraction. researchgate.net
| Complex | Parameter | Value |
| [Sm{N(SiMe₃)₂}₃] | Sm-N bond length | 2.284(3) Å |
| Sm---C (agostic) distance | 3.003(4) Å | |
| Geometry at Sm | Trigonal pyramidal | |
| N-Sm-N angle | Varies, indicative of pyramidal geometry |
This interactive table showcases key structural parameters of a related silylated amide complex as determined by X-ray crystallography.
These crystallographic studies on related silylated amides underscore the power of this technique in providing precise structural data, which is crucial for understanding bonding, reactivity, and the physical properties of these compounds. weizmann.ac.ilnih.gov
Computational and Theoretical Studies on 3 Methoxy N Trimethylsilyl Benzamide Systems
Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool for predicting the three-dimensional structure and electronic characteristics of molecules like 3-Methoxy-N-(trimethylsilyl)benzamide. researchgate.netruc.dk By applying DFT methods, such as B3LYP or M06-2x with basis sets like 6-311G(d,p), researchers can determine optimized molecular geometries, bond lengths, and bond angles. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov
Table 1: Predicted Structural and Electronic Parameters from DFT Calculations on Analogous Systems
| Parameter | Predicted Characteristic for this compound | Basis of Prediction |
| C=O Bond Length | ~1.23 - 1.25 Å | DFT studies on formamide (B127407) and other amides. researchgate.net |
| C-N Bond Length | ~1.35 - 1.38 Å (with some single bond character) | Calculations on N-substituted amides showing amide resonance. nih.gov |
| Si-N Bond Length | ~1.75 - 1.80 Å | Typical Si-N bond lengths in silylated amines and amides. |
| HOMO-LUMO Gap | Moderate to High | General stability of benzamide (B126) derivatives. nih.gov |
| Dipole Moment | Significant, influenced by methoxy (B1213986) and carbonyl groups | Studies on substituted aromatic compounds. researchgate.net |
This is an interactive data table. Users can sort and filter the information based on the parameters.
Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This includes its formation via silylation of 3-methoxybenzamide (B147233) or its subsequent reactions. DFT calculations can be used to locate and characterize the transition state (TS) structures for these processes, providing activation energies and reaction enthalpies. diva-portal.org
For instance, in the silylation of 3-methoxybenzamide with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl), theoretical modeling could compare different mechanistic pathways. This would involve calculating the energies of intermediates and transition states for base-assisted or direct silylation mechanisms. Such models can reveal the role of catalysts and solvents in the reaction, explaining how they lower the activation barrier. diva-portal.org
Similarly, if this compound were to be used as a reactant, for example in a reduction or cross-coupling reaction, modeling could predict the most likely reaction pathway. nih.gov By identifying the lowest energy transition state, researchers can understand the regioselectivity and stereoselectivity of a reaction, guiding synthetic efforts.
Theoretical Insights into Silylation Mechanisms and Stereochemistry
Theoretical studies provide profound insights into the mechanisms of silylation. The process of silylating an amide can proceed through different pathways, and computational chemistry helps to distinguish between them. For the formation of this compound, key questions that can be addressed theoretically include whether the reaction involves a direct nucleophilic attack by the amide nitrogen on the silicon atom or proceeds via an intermediate complex.
Studies on related systems have explored the activation of amides for subsequent transformations. nih.gov The introduction of the trimethylsilyl group on the nitrogen atom alters the electronic nature of the amide bond. This "activation" can be quantified computationally by analyzing the charge distribution and orbital interactions. The N-Si bond formation can decrease the amide resonance, making the carbonyl carbon more electrophilic and susceptible to attack by nucleophiles. nih.gov
Furthermore, if chiral centers were present in a related molecule, computational methods could predict the stereochemical outcome of silylation. By calculating the energies of diastereomeric transition states, one can predict which stereoisomer would be formed preferentially. While this compound itself is achiral, these principles are crucial for designing stereoselective reactions in more complex silylated amide systems.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
DFT has become a highly reliable tool for predicting spectroscopic data, which is essential for structural elucidation. ruc.dknih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach to calculate nuclear magnetic shielding tensors, which can then be converted into NMR chemical shifts. researchgate.netnih.gov
For this compound, GIAO calculations could predict the ¹H, ¹³C, and ²⁹Si NMR spectra. nih.govresearchgate.net This involves first optimizing the molecule's geometry at a suitable level of theory and then performing the NMR calculation. The predicted chemical shifts can be compared with experimental data to confirm the structure. This is particularly useful for assigning specific signals to the correct atoms in the molecule, such as distinguishing between the different aromatic protons and carbons.
Theoretical predictions can also help understand the effect of conformation on chemical shifts. For example, the rotation around the C-N amide bond or the orientation of the trimethylsilyl group could influence the magnetic environment of nearby nuclei, and these effects can be modeled.
Table 2: Predicted ¹³C NMR Chemical Shifts Based on GIAO/DFT Calculations on Analogous Aromatic Amides
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale/Influencing Factors |
| Carbonyl (C=O) | 165 - 175 | Typical range for benzamides. |
| Aromatic C-O | 155 - 160 | Electron-donating effect of the methoxy group. |
| Aromatic C-N | 138 - 145 | Attachment to the amide group. |
| Other Aromatic C | 110 - 130 | Substitution pattern on the benzene (B151609) ring. |
| Methoxy (CH₃) | 55 - 60 | Standard for aryl methyl ethers. |
| Trimethylsilyl (CH₃) | 0 - 5 | Typical range for TMS groups attached to nitrogen. |
This is an interactive data table. Users can sort and filter the information based on the parameters.
Structure Reactivity Relationship Analysis in 3 Methoxy N Trimethylsilyl Benzamide and Analogs
Influence of the N-Trimethylsilyl Group on Amide Reactivity and Stability
The introduction of a trimethylsilyl (B98337) (TMS) group onto the nitrogen atom of an amide, as seen in 3-Methoxy-N-(trimethylsilyl)benzamide, profoundly alters the parent molecule's reactivity and stability. The TMS group primarily functions as a bulky and labile protecting group, characterized by a large molecular volume and chemical inertness under many conditions wikipedia.org. Its influence stems from a combination of electronic and steric factors.
Electronically, silylation of the amide nitrogen modifies the classic amide resonance. The nitrogen lone pair, which is typically delocalized into the carbonyl system, can also interact with the silicon atom. This interaction can reduce the N-C bond's double bond character, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to its non-silylated counterpart. Furthermore, the Si-N bond is susceptible to facile hydrolytic cleavage, a property that makes N-silylated amides useful as synthetic intermediates that can release the free amine or amide under mild conditions.
From a stability perspective, the N-trimethylsilyl group replaces the amide proton, thereby eliminating the possibility of intermolecular hydrogen bonding. This change typically leads to increased volatility and solubility in nonpolar organic solvents. While the Si-N bond is relatively stable under anhydrous conditions, it is sensitive to hydrolysis, especially in the presence of acid or base. The stability of silylated amides can be tuned by altering the steric bulk of the silyl (B83357) group; for instance, bulkier groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) confer greater stability against cleavage compared to the trimethylsilyl group. The presence of a nearby functional group can also significantly impact the rate of Si-O bond cleavage in related structures, suggesting that intramolecular effects can play a key role in the stability of silylated compounds acs.org.
Effect of the Methoxy (B1213986) Substituent on Aromatic Ring Reactivity and Regioselectivity
The methoxy (-OCH₃) group at the meta-position (C-3) of the benzamide (B126) ring is a powerful activating group that strongly influences the outcomes of electrophilic aromatic substitution reactions. This influence is primarily governed by its electronic effects. The oxygen atom of the methoxy group possesses lone pairs of electrons that it can donate to the aromatic ring through resonance (a +R or +M effect). This donation of electron density increases the nucleophilicity of the benzene (B151609) ring, making it significantly more reactive towards electrophiles than unsubstituted benzene nih.govamazonaws.comyoutube.commdpi.com. For example, anisole (methoxybenzene) is known to undergo electrophilic substitution thousands of times faster than benzene nih.govamazonaws.comyoutube.commdpi.com.
The resonance effect of the methoxy group preferentially increases the electron density at the ortho and para positions relative to the methoxy group itself. Therefore, the methoxy group is a strong ortho, para-director researchgate.net. In the case of this compound, the methoxy group at C-3 directs incoming electrophiles to attack positions C-2, C-4, and C-6.
However, the reactivity and regioselectivity are also influenced by the N-(trimethylsilyl)benzamide group at C-1. The amide group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl, which pulls electron density out of the ring through both inductive and resonance effects. This group directs incoming electrophiles to the C-5 position.
When these two directing effects are considered together, a competition arises. The methoxy group is a strong activating director, while the amide is a moderately deactivating director. In electrophilic aromatic substitution, activating groups generally control the regioselectivity over deactivating groups. Therefore, substitution is most likely to occur at the positions activated by the methoxy group (C-2, C-4, C-6) rather than the position directed by the amide group (C-5). Among the positions activated by the methoxy group, the C-4 and C-6 positions are generally favored over the C-2 position due to potential steric hindrance from the adjacent amide substituent at C-1.
Steric and Electronic Effects of Substituents on Silylated Benzamides
Steric Effects: The most significant steric influence comes from the trimethylsilyl (TMS) group. The TMS group is considerably bulkier than the proton it replaces on the amide nitrogen wikipedia.org. This steric bulk can hinder the approach of reagents to the amide nitrogen and the carbonyl group. More importantly, it can influence the regioselectivity of reactions on the aromatic ring by sterically shielding the ortho position (C-2) adjacent to the amide substituent. This steric hindrance can further favor electrophilic attack at the C-4 and C-6 positions, which are activated by the methoxy group but are more sterically accessible.
Electronic Effects: The electronic landscape of the molecule is complex.
Methoxy Group: As a strong π-donor (resonance effect), it activates the aromatic ring, making it more electron-rich, particularly at the C-2, C-4, and C-6 positions researchgate.net.
Amide Group: The carbonyl function is a π-acceptor, deactivating the ring and directing meta. Silylation of the nitrogen, however, can modulate this effect. By engaging the nitrogen's lone pair, the TMS group may reduce the extent of delocalization into the carbonyl, slightly altering the deactivating strength of the amide group.
The combination of these effects determines the molecule's behavior. The powerful activating and directing effect of the C-3 methoxy group likely dominates in electrophilic aromatic substitutions. Simultaneously, the steric bulk of the N-trimethylsilyl group can fine-tune the regiochemical outcome by disfavoring reaction at the sterically encumbered C-2 position.
Correlation of Molecular Structure with Reaction Outcomes and Yields
The molecular structure of silylated benzamides and their analogs is directly correlated with reaction outcomes, particularly concerning product distribution and yields. The electronic nature and steric profile of substituents on both the aromatic ring and the amide nitrogen dictate the molecule's reactivity and selectivity.
For instance, in transamidation reactions, the structure of the amine and the benzamide derivative significantly affects the yield researchgate.net. The presence of electron-donating or electron-withdrawing groups on the benzamide ring can alter the electrophilicity of the carbonyl carbon, influencing the rate of nucleophilic attack. A study on the synthesis of various substituted benzamides via aminocarbonylation showed that both the electronic properties of the aryl group and the nature of the amine reactant influence the isolated yields.
The following table presents representative data from the synthesis of N-substituted benzamides, illustrating how structural variations in the reactants correlate with reaction yields. While this data does not involve N-silylated compounds directly, the principles of how electronic and steric factors affect amide formation are transferable.
| Aryl Group (in Ar-CO-X) | Amine | Product | Yield (%) |
|---|---|---|---|
| Phenyl | Piperidine | N-Benzoylpiperidine | 81% |
| 4-Methoxyphenyl | Piperidine | N-((4-Methoxy)benzoyl)piperidine | 88% |
| 4-Methoxyphenyl | Benzylamine (B48309) | N-Benzyl-4-methoxy-benzamide | 81-92% |
| 4-Methoxyphenyl | tert-Butylamine | N-tert-Butyl-4-methoxy-benzamide | 44% |
| 2-Methylphenyl | Benzylamine | N-Benzyl-2-methyl-benzamide | 83% |
| 2-Methylphenyl | tert-Butylamine | N-tert-Butyl-2-methyl-benzamide | 39-53% |
| 4-(Trifluoromethyl)phenyl | Aniline (B41778) | N-Phenyl-4-trifluoromethyl-benzamide | 53-86% |
| 4-(Trifluoromethyl)phenyl | tert-Butylamine | N-tert-Butyl-4-trifluoromethyl-benzamide | 35% |
Data adapted from a study on microwave-heated aminocarbonylation reactions amazonaws.com.
From this data, several correlations can be drawn:
Electronic Effect of Aryl Substituent: The electron-donating 4-methoxy group on the benzoyl moiety leads to high yields with primary and secondary amines (e.g., 88% with piperidine). This suggests that increased electron density on the ring can facilitate certain catalytic cycles.
Steric Hindrance in the Amine: There is a clear trend of lower yields when a sterically hindered amine like tert-butylamine is used. The yield for the reaction with 4-methoxybenzoyl chloride drops from 81-92% with benzylamine to 44% with tert-butylamine amazonaws.com. A similar drop is seen with 2-methylbenzoyl and 4-(trifluoromethyl)benzoyl precursors. This highlights how the steric bulk of the nucleophile can significantly impede the reaction and lower the yield.
Steric Hindrance on the Aryl Ring: The presence of an ortho-methyl group (2-methylphenyl) does not significantly reduce the yield with a non-bulky amine like benzylamine (83%), but it does contribute to a lower yield with the bulky tert-butylamine (39-53%) amazonaws.com.
Applications in Advanced Organic Synthesis and Material Precursors
3-Methoxy-N-(trimethylsilyl)benzamide as a Versatile Synthetic Intermediate
N-silylated amides, such as this compound, serve as valuable intermediates in organic synthesis primarily due to the protective nature of the trimethylsilyl (B98337) (TMS) group. The silylation of the amide nitrogen alters the chemical properties of the parent molecule, 3-methoxybenzamide (B147233), in several advantageous ways. The introduction of the bulky, non-polar TMS group increases the compound's solubility in non-polar organic solvents, facilitating reactions in a wider range of media.
The key feature of the N-Si bond is its lability under specific conditions. It is stable to many reagents used in organic synthesis but can be readily cleaved by fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF) or under acidic or basic aqueous conditions. This controlled deprotection allows the regeneration of the N-H bond of the parent amide after other synthetic transformations have been performed on the molecule. This protective strategy is crucial when the amide proton could interfere with a desired reaction, such as those involving strong bases or organometallic reagents.
| Feature | Consequence in Synthesis |
| N-H Protection | Prevents unwanted deprotonation or side reactions at the amide nitrogen. |
| Increased Solubility | Enhances compatibility with a broad range of aprotic organic solvents. |
| Labile N-Si Bond | Allows for easy and selective removal of the TMS group post-reaction. |
| Modified Reactivity | The electron-withdrawing nature of the silyl (B83357) group can influence the reactivity of the carbonyl group. |
Role in the Synthesis of Complex Benzamide (B126) Derivatives
The benzamide functional group is a cornerstone in many pharmaceuticals and biologically active compounds. drugbank.com The synthesis of complex molecules containing this moiety often requires multi-step sequences where functional group compatibility is paramount. nih.govresearchgate.net this compound can be envisioned as a protected precursor to more elaborate benzamide structures.
In a hypothetical synthetic route, the aromatic ring or other parts of a molecule containing the N-silylated benzamide could be modified without affecting the amide itself. For instance, reactions that are sensitive to acidic protons, such as certain metal-catalyzed cross-couplings or reactions involving highly nucleophilic reagents, could be performed. Once the desired molecular framework is constructed, the trimethylsilyl group can be selectively removed to unveil the final, complex benzamide derivative. This approach avoids potential side reactions associated with the acidity of the N-H proton in the unprotected benzamide. While specific examples starting from this compound are not prevalent in cited literature, the strategy is a well-established principle in organic synthesis. organic-chemistry.org
Precursors for Other Organosilicon Compounds in Organic Chemistry
The transformation of one organosilicon compound into another is a field of interest for creating novel reagents and materials. tcichemicals.com In principle, this compound could serve as a precursor to other organosilicon molecules. The most direct, albeit not commonly exploited, pathway would involve the transfer of the trimethylsilyl group to another nucleophile, making the molecule act as a silylating agent.
However, this is not the primary intended use for such a molecule, as more common and efficient silylating agents (like TMS-Cl or BSTFA) are readily available. More complex transformations that would retain the silicon atom while modifying the rest of the molecule are synthetically challenging and not widely documented for this class of compounds. The primary role of the TMS group in N-silylated amides remains that of a transient protecting group rather than a permanent feature to be incorporated into a final organosilicon product.
Development of Novel Synthetic Transformations involving N-Silylated Amides
Amides are famously stable and generally unreactive functional groups, a property attributable to the resonance stabilization of the N-C(O) bond. nih.gov A significant area of modern organic synthesis is dedicated to developing new methods for the activation and transformation of amides into other functional groups. nih.gov
N-silylation is one of several strategies to activate the amide bond. By placing an electropositive silicon atom on the nitrogen, the electron density of the amide is altered, which can make the carbonyl carbon more susceptible to nucleophilic attack or facilitate other novel transformations. While much of the research has focused on using N-silylated amides as protected intermediates, ongoing research explores their unique reactivity. For example, related compounds like N-[(trimethylsilyl)methyl]amino ethers have been shown to act as azomethine ylide equivalents for cycloaddition reactions. researchgate.net Although this specific reactivity does not apply to this compound, it illustrates how the presence of a silicon atom on the nitrogen can unlock novel chemical pathways, a field ripe for further investigation.
Medicinal Chemistry Research Perspectives and Scaffold Development
Benzamide (B126) Derivatives as Privileged Molecular Scaffolds in Drug Design Research
Benzamide derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a designation for molecular frameworks that can bind to a variety of biological targets with high affinity. wikipedia.orgsigmaaldrich.comnist.gov This versatility has established the benzamide core as a cornerstone in the development of novel therapeutic agents across a wide spectrum of diseases. The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs. ontosight.ai
The broad pharmacological importance of benzamide derivatives stems from their key physicochemical properties. These include their capacity for hydrogen bond donation and acceptance, the ability to engage in π-π stacking interactions, and favorable hydrophobic interactions. ontosight.ai These characteristics enable benzamide-containing molecules to effectively bind with a diverse range of macromolecules, including enzymes and receptors.
The therapeutic applications of benzamide derivatives are extensive, encompassing treatments for cancer, microbial infections, tuberculosis, inflammation, diabetes, hypertension, and malaria. ontosight.ai This wide range of activity highlights the adaptability of the benzamide scaffold to different biological targets. Medicinal chemists leverage this scaffold to design novel bioactive compounds through rational drug design, modifying its structure to achieve desired therapeutic effects. ontosight.ai
Design Principles for Benzamide-Based Bioactive Scaffolds
The design of bioactive scaffolds based on the benzamide framework is guided by several key principles aimed at optimizing their therapeutic potential. A primary consideration is the incorporation of bioactive molecules into the scaffold to elicit specific cellular functions. chemsrc.com This can be achieved by attaching peptides or other bioactive elements to the hydrogel network of a scaffold during or after its formation. chemsrc.com
Mechanical stability is another critical design parameter. The strength of a scaffold can be enhanced by introducing crosslinking agents, using comonomers, or increasing the degree of crosslinking. chemsrc.com However, a balance must be struck, as excessive crosslinking can lead to brittleness and reduced elasticity, which is vital for the diffusion of bioactive agents. chemsrc.com For bioresorbable scaffolds, the design must ensure that the scaffold maintains its radial strength for a sufficient period, typically at least three months, to allow for physiological stabilization. google.com
Furthermore, the bioactivity of a scaffold can be enhanced by incorporating materials found in the natural tissue environment, such as collagen, or by adding substances like hydroxyapatite (B223615) to promote processes like biomineralization in bone tissue engineering. researchgate.net A more targeted approach involves the ex vivo incorporation of growth factors into the scaffold, which are then released in a controlled manner in vivo to accelerate tissue regeneration. researchgate.net
Rational Design and Synthesis of Organosilicon Derivatives for Medicinal Research
The incorporation of silicon into bioactive molecules, particularly as organosilicon derivatives, represents a strategic approach in medicinal chemistry to enhance the therapeutic properties of drug candidates. rsc.orgnih.gov The "silicon switch" or "sila-substitution" strategy, which involves replacing a carbon atom with a silicon atom, is a form of bioisosterism that can significantly alter a molecule's physicochemical and biochemical properties. rsc.orgresearchgate.net This approach, however, remains relatively underutilized in drug design. rsc.org
The rationale for designing organosilicon derivatives stems from the fundamental differences between silicon and carbon. Silicon's larger atomic radius and longer bond lengths compared to carbon can lead to improved pharmacological potency and modified selectivity towards biological targets. researchgate.netrowansci.com Additionally, silicon-containing compounds are generally more lipophilic than their carbon counterparts, which can enhance tissue and cell membrane penetration. rsc.orgresearchgate.net This increased lipophilicity can also improve a compound's metabolic stability. rowansci.com
The synthesis of organosilicon compounds for medicinal research is an active area of investigation, with a focus on developing efficient and versatile methods. drugdiscoverytrends.com The trimethylsilyl (B98337) (TMS) group is a commonly used organosilicon moiety, often employed as a protecting group in organic synthesis due to its chemical inertness and large molecular volume. wikipedia.orgchemeurope.com The synthesis of silylated compounds can be achieved through various methods, including the use of silyl (B83357) transfer reagents like sodium silylsilanolates in palladium-catalyzed reactions. kyoto-u.ac.jpchemrxiv.org These methods allow for the late-stage functionalization of complex molecules with a variety of silyl groups. kyoto-u.ac.jpchemrxiv.org
Exploration of 3-Methoxy-N-(trimethylsilyl)benzamide as a Building Block for Diverse Chemical Libraries
While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest its potential as a valuable building block for the synthesis of diverse chemical libraries. The core 3-methoxybenzamide (B147233) structure is known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The presence of the methoxy (B1213986) group at the 3-position can influence the molecule's electronic properties and binding interactions with biological targets.
The N-(trimethylsilyl) group introduces unique characteristics that can be exploited in library synthesis. The trimethylsilyl group can act as a protecting group for the amide nitrogen, allowing for selective chemical transformations at other positions of the molecule. fiveable.me This is a common strategy in organic synthesis to achieve specific molecular architectures. wikipedia.org The TMS group can be readily introduced using silylating agents like trimethylsilyl chloride and can be removed under mild acidic conditions. fiveable.me
Furthermore, compounds similar to this compound, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, are utilized as precursors for generating reactive intermediates like azomethine ylides. enamine.nethighfine.com These intermediates can then participate in cycloaddition reactions to construct complex nitrogen-containing heterocyclic scaffolds, which are prevalent in many drug molecules. enamine.nethighfine.com This suggests that this compound could potentially serve as a precursor for generating novel chemical entities for drug discovery. The exploration of this compound as a building block could lead to the development of new synthetic routes to access diverse and medicinally relevant molecular scaffolds.
Computational Approaches in Medicinal Chemistry for Benzamide Scaffolds (e.g., Pharmacophore Modeling, Docking Studies in in vitro contexts)
Computational methods are indispensable tools in modern medicinal chemistry for the design and discovery of new drugs based on benzamide scaffolds. bohrium.comresearchgate.net These approaches accelerate the drug discovery process, reduce costs, and enhance the success rate of identifying and optimizing lead compounds. chemsrc.com
Pharmacophore Modeling is used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific biological target. chemsrc.com For benzamide derivatives, pharmacophore models can help in the virtual screening of large compound libraries to identify novel molecules with the desired binding properties. chemsrc.com
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies provide insights into the binding mode and affinity of benzamide derivatives with their target proteins at an atomic level. nih.gov This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.
Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be employed to study the electronic properties and reactivity of benzamide derivatives. nih.gov Density Functional Theory (DFT) is a quantum chemical method used to analyze the electronic structure of molecules, which can help in understanding their stability and reactivity. bohrium.com These computational studies provide a theoretical framework for predicting the behavior of novel benzamide-based compounds and for guiding their synthesis and biological evaluation. nih.govnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes to Silylated Benzamides
The pursuit of environmentally benign and efficient chemical processes has spurred research into novel synthetic pathways for silylated benzamides. whiterose.ac.ukrsc.org A primary focus is the development of catalytic methods that minimize waste and avoid harsh reaction conditions.
Key areas of investigation include:
Biocatalytic Approaches: The use of enzymes, such as lipase (B570770) B from Candida antarctica, offers a green and highly selective method for amide bond formation. nih.govnih.gov This enzymatic strategy can be applied to a diverse range of carboxylic acids and amines, potentially leading to a more sustainable industrial process for producing silylated benzamides. nih.govnih.gov
Mechanochemical Synthesis: This solvent-free technique utilizes mechanical force to initiate chemical reactions, offering a greener alternative to traditional solvent-based methods.
Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to higher yields and purity while minimizing waste.
Alternative Catalysts: Research into earth-abundant metal catalysts and organocatalysts is ongoing to replace precious metal catalysts often used in amidation reactions. nih.gov
A comparative look at traditional versus sustainable methods reveals a significant reduction in environmental impact with the latter.
Expanding the Scope of N-Trimethylsilylbenzamide Reactivity in Catalytic Transformations
N-trimethylsilylbenzamides are versatile intermediates in a variety of catalytic transformations. Future research will likely focus on expanding their applications in novel catalytic cycles.
Potential areas for exploration include:
Cross-Coupling Reactions: Developing new palladium-catalyzed cross-coupling reactions involving silylated benzamides could lead to the synthesis of complex aromatic amides.
C-H Activation: Investigating the use of silylated benzamides in C-H activation/functionalization reactions could provide direct and atom-economical routes to novel organic molecules.
Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of silylated benzamides would be a significant advancement in the synthesis of chiral amides, which are important in pharmaceuticals.
Advanced Characterization Techniques for Dynamic Processes Involving Silylated Amides
Understanding the dynamic behavior of silylated amides during chemical reactions is crucial for optimizing reaction conditions and developing new synthetic methodologies. Advanced in-situ monitoring techniques are essential for gaining these insights. spectroscopyonline.commt.com
Techniques that hold promise for future studies include:
In-Situ Spectroscopy: Techniques like ReactIR (in-situ infrared spectroscopy), Raman spectroscopy, and NMR spectroscopy allow for real-time monitoring of reaction kinetics and the detection of transient intermediates. spectroscopyonline.commt.commdpi.commt.com This information is invaluable for elucidating reaction mechanisms.
Mass Spectrometry: Real-time mass spectrometry can provide detailed information about the species present in a reacting mixture.
X-ray Crystallography: While challenging for transient species, crystallographic studies of stable intermediates or catalyst-substrate complexes can provide crucial structural information.
The application of these techniques can provide a deeper understanding of the reaction pathways.
Integration of 3-Methoxy-N-(trimethylsilyl)benzamide into Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry by being atom- and step-economical. nih.govresearchgate.net The integration of silylated amides like this compound into MCRs is a promising area for future research.
Prominent MCRs where silylated benzamides could be utilized include:
Ugi and Passerini Reactions: These isocyanide-based MCRs are powerful tools for the synthesis of peptide-like molecules. mdpi.comresearchgate.netnih.govwikipedia.orgnih.gov Incorporating silylated benzamides as the carboxylic acid component could lead to the synthesis of novel α-acyloxy amides and α-amino amides. researchgate.netnih.govwikipedia.org
Groebke-Blackburn-Bienaymé Reaction: This reaction provides a straightforward route to substituted imidazo[1,2-a]pyridines and related heterocycles.
Asinger and Biginelli Reactions: These MCRs are valuable for the synthesis of various heterocyclic compounds.
The potential outcomes of integrating silylated amides into these reactions are vast.
Computational Exploration of Uncharted Reactivity Landscapes and Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of molecules. bohrium.comnih.govresearchgate.netnih.govresearchgate.net Future computational studies on this compound and its derivatives can guide experimental work and accelerate the discovery of new reactions and applications.
Areas for computational investigation include:
Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions involving silylated benzamides, helping to understand reaction mechanisms and predict product selectivity. researchgate.net
Design of Novel Derivatives: Computational screening can be used to design new silylated benzamide (B126) derivatives with tailored electronic and steric properties for specific applications.
Prediction of Spectroscopic Properties: Calculating NMR and IR spectra can aid in the characterization of new compounds and the interpretation of experimental data. nih.govnih.govlibretexts.orgpku.edu.cn
The synergy between computational and experimental chemistry is expected to drive innovation in this field.
Q & A
Q. What are the key considerations for synthesizing 3-Methoxy-N-(trimethylsilyl)benzamide in a laboratory setting?
Methodological Answer:
- Hazard Analysis : Conduct a thorough risk assessment for reagents like acyl chlorides, silylating agents, and coupling reagents (e.g., EDC·HCl). Evaluate mutagenicity potential via Ames testing, as some anomeric amides exhibit mutagenicity .
- Reaction Optimization : Use coupling agents (e.g., EDC·HCl, DMAP) in anhydrous solvents (e.g., CHCl₃) under inert atmospheres. Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography (e.g., n-hexane/EtOAc gradients) or recrystallization. Confirm purity via melting point analysis and NMR .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify methoxy and trimethylsilyl groups. For example, methoxy protons typically appear at δ 3.8–4.0 ppm, while trimethylsilyl protons resonate at δ 0.1–0.3 ppm .
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1640–1680 cm⁻¹ and Si-C vibrations at ~1250 cm⁻¹ .
- Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS. Expected [M+H]⁺ for C₁₂H₁₇NO₂Si is 255.1 .
Q. How does the trimethylsilyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The bulky trimethylsilyl group reduces nucleophilic attack at the amide carbonyl. Use kinetic studies to compare reaction rates with non-silylated analogs.
- Protecting Group Strategy : The silyl group can act as a temporary protective moiety. Cleavage via fluoride ions (e.g., TBAF) regenerates the free amide, enabling downstream functionalization .
Advanced Research Questions
Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions : The silyl group hydrolyzes slowly in mild acids (e.g., AcOH) but rapidly in strong acids (e.g., HCl). Monitor degradation via HPLC and compare with control compounds lacking the silyl group .
- Basic Conditions : Base-induced cleavage occurs via nucleophilic attack. Use DFT calculations to model transition states and identify stabilizing interactions (e.g., hydrogen bonding with methoxy groups) .
Q. How can researchers resolve discrepancies in NMR data when analyzing derivatives of this compound?
Methodological Answer:
- Dynamic Effects : Rotational barriers in the amide bond may cause signal splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce split peaks .
- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or byproducts. Cross-reference with X-ray crystallography data if available .
Q. What strategies enhance the hydrolytic stability of the trimethylsilyl group in benzamide derivatives during storage?
Methodological Answer:
- Lyophilization : Store the compound as a lyophilized powder under argon to minimize moisture exposure .
- Stabilizing Additives : Include desiccants (e.g., molecular sieves) in storage vials. Test stability under accelerated aging conditions (40°C/75% RH) .
Q. How can computational modeling guide the design of this compound analogs with improved bioactivity?
Methodological Answer:
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on optimizing hydrogen bonding (methoxy group) and hydrophobic interactions (trimethylsilyl) .
- QSAR Analysis : Corolate substituent electronic parameters (Hammett σ) with activity data to predict potent analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
